Welcome to the BenchChem Online Store!
molecular formula C4H6N4O4S B8480633 2,4-Diamino-5-pyrimidinyl hydrogen sulfate

2,4-Diamino-5-pyrimidinyl hydrogen sulfate

Cat. No. B8480633
M. Wt: 206.18 g/mol
InChI Key: RGYVDOAMWQKART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05521192

Procedure details

A stirred solution of 23.0 grams (0.235 mole) of concentrated sulfuric acid and about 18 mL of water was heated to reflux, and 48.5 grams (0.235 mole) of 2,4-diamino-5-pyrimidinyl hydrogen sulfate was added in one portion. Upon completion of addition, the reaction mixture was heated at reflux for ten minutes and then was immediately cooled in an ice-water bath. The resultant solid was collected by filtration, and the filter cake was washed with 100 mL of cold water. The solid was dried, yielding 34.0 grams of 2,4-diamino-5-hydroxypyrimidine hydrosulfate salt, mp 290° C., dec. The NMR spectrum was consistent with the proposed structure.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.S(O)([O:9][C:10]1[C:11]([NH2:17])=[N:12][C:13]([NH2:16])=[N:14][CH:15]=1)(=O)=O>O>[NH2:16][C:13]1[N:12]=[C:11]([NH2:17])[C:10]([OH:9])=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
48.5 g
Type
reactant
Smiles
S(=O)(=O)(OC=1C(=NC(=NC1)N)N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
was immediately cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
the filter cake was washed with 100 mL of cold water
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 114.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.